5-(2,2-Diethoxyethoxy)pyridin-3-ol
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Overview
Description
5-(2,2-Diethoxyethoxy)pyridin-3-ol is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the 3-position and a 2,2-diethoxyethoxy group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diethoxyethoxy)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Diethoxyethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-one derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
5-(2,2-Diethoxyethoxy)pyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,2-Diethoxyethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diethoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,2-Dimethoxyethoxy)pyridin-3-ol: Similar structure but with methoxy groups instead of ethoxy groups.
5-(2,2-Diethoxyethoxy)pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.
5-(2,2-Diethoxyethoxy)pyridin-4-ol: Similar structure but with the hydroxyl group at the 4-position.
Uniqueness
5-(2,2-Diethoxyethoxy)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-(2,2-diethoxyethoxy)pyridin-3-ol |
InChI |
InChI=1S/C11H17NO4/c1-3-14-11(15-4-2)8-16-10-5-9(13)6-12-7-10/h5-7,11,13H,3-4,8H2,1-2H3 |
InChI Key |
CXLJBXUGWSMBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CN=CC(=C1)O)OCC |
Origin of Product |
United States |
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